![molecular formula C17H39NO3Si B14649312 N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine CAS No. 53813-18-6](/img/structure/B14649312.png)
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the synthesis of hybrid materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine typically involves the reaction of butylamine with a triethoxysilane derivative. One common method is the reaction of N-butylamine with 3-chloropropyltriethoxysilane under basic conditions. The reaction proceeds as follows:
N-Butylamine+3-Chloropropyltriethoxysilane→this compound+HCl
The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other nucleophiles.
Condensation Reactions: It can react with carbonyl compounds to form imines or amides.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Solvents: Toluene, ethanol, and other organic solvents.
Catalysts: Potassium carbonate, sodium hydroxide.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation of silanols.
Imines and Amides: Formed through condensation with carbonyl compounds.
科学研究应用
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
作用机制
The mechanism of action of N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This allows the compound to act as a bridge between different materials, enhancing their mechanical and chemical properties.
相似化合物的比较
Similar Compounds
- N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine
- N-Butyl-N-[3-(triethoxysilyl)propyl]ethan-1-amine
- N-Butyl-N-[3-(triethoxysilyl)propyl]propan-1-amine
Uniqueness
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine is unique due to its specific combination of butyl and triethoxysilyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in the synthesis of hybrid materials, offering enhanced stability and functionality compared to similar compounds.
属性
CAS 编号 |
53813-18-6 |
|---|---|
分子式 |
C17H39NO3Si |
分子量 |
333.6 g/mol |
IUPAC 名称 |
N-butyl-N-(3-triethoxysilylpropyl)butan-1-amine |
InChI |
InChI=1S/C17H39NO3Si/c1-6-11-14-18(15-12-7-2)16-13-17-22(19-8-3,20-9-4)21-10-5/h6-17H2,1-5H3 |
InChI 键 |
DLAUQJZKDAKQGO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


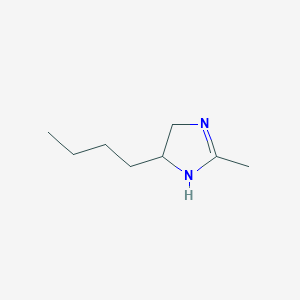

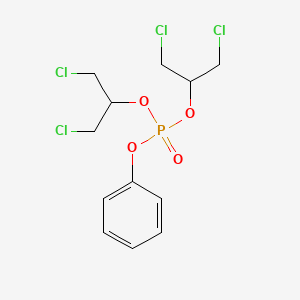


![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
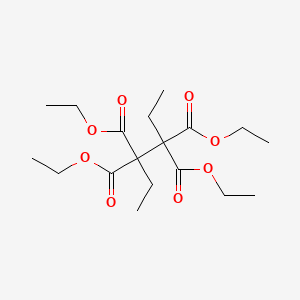


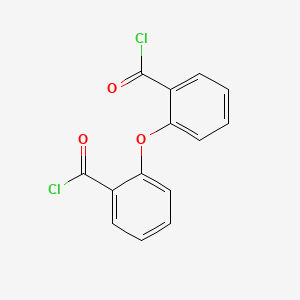
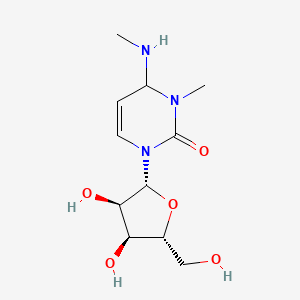
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)

